![molecular formula C21H20N6O8 B2392241 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351623-16-9](/img/structure/B2392241.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H20N6O8 and its molecular weight is 484.425. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, beginning with the preparation of the benzo[d][1,3]dioxole moiety followed by the incorporation of the pyrimidinyl and oxadiazolyl groups. The synthetic route may include:
- Formation of the benzo[d][1,3]dioxole : This is often achieved through chloromethylation reactions.
- Synthesis of the azetidine ring : This can involve cyclization reactions with appropriate precursors.
- Formation of the oxalate salt : The final product is usually obtained by reacting the acetamide with oxalic acid.
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole and pyrimidine moieties exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of similar structures have shown potent activity against various cancer cell lines, including MCF-7 and HepG2. IC50 values for these compounds ranged from 1.54 µM to 4.93 µM, indicating strong antiproliferative effects compared to standard drugs like doxorubicin .
The biological activity of this compound may involve several mechanisms:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by modulating mitochondrial proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compounds may cause cell cycle arrest at specific phases, leading to reduced cell division and growth.
Case Studies
Case Study 1: Anticancer Screening
A study conducted on a series of benzo[d][1,3]dioxole derivatives revealed their effectiveness against breast cancer cell lines. The synthesized compounds exhibited IC50 values significantly lower than those of established chemotherapeutics .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 4.93 |
Compound B | HepG2 | 2.38 |
Doxorubicin | MCF7 | 4.56 |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between synthesized derivatives and target proteins such as ER-alpha. These studies indicated that hydrogen bonding and hydrophobic interactions play significant roles in the binding affinity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4.C2H2O4/c26-16(22-7-12-2-3-14-15(6-12)28-11-27-14)10-25-8-13(9-25)19-23-18(24-29-19)17-20-4-1-5-21-17;3-1(4)2(5)6/h1-6,13H,7-11H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYRBQGVURHJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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